
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of precursor compounds. One common method involves the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine . Another approach involves the interaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, resulting in the formation of the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Industrial Production Methods: Industrial production methods for 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .
Scientific Research Applications
6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, antiviral, and antitumor agents . Additionally, its unique electronic properties make it suitable for applications in materials science, such as the development of energetic materials .
Mechanism of Action
The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.
Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
37160-06-8 |
|---|---|
Molecular Formula |
C16H11N5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
InChI Key |
IGAUVIZYYOFFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


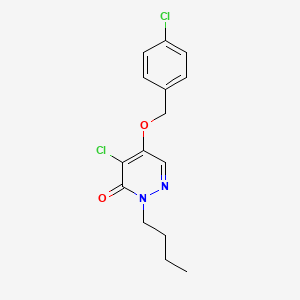
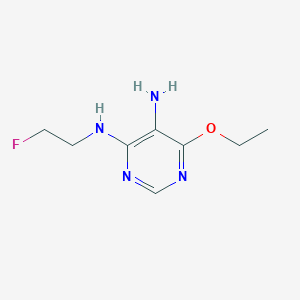
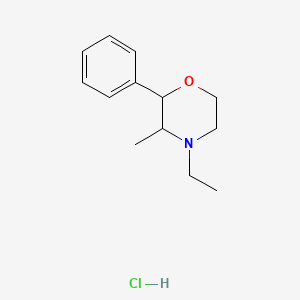
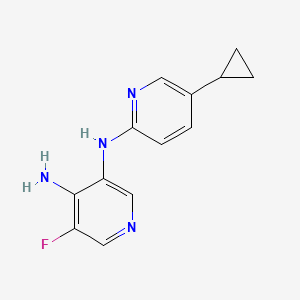



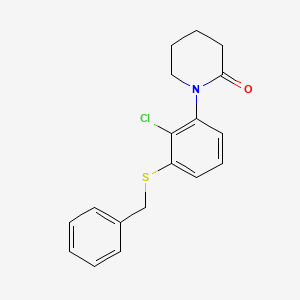
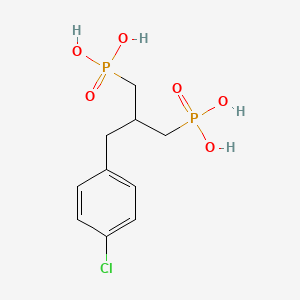
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
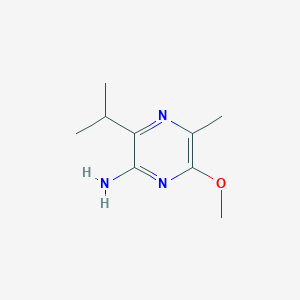
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

